molecular formula C4H9N B105249 2-Methylallylamine CAS No. 2878-14-0

2-Methylallylamine

Cat. No.: B105249
CAS No.: 2878-14-0
M. Wt: 71.12 g/mol
InChI Key: VXDHQYLFEYUMFY-UHFFFAOYSA-N
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Description

2-Methylallylamine, also known as 2-methyl-2-propen-1-amine, is an organic compound with the molecular formula C4H9N. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is characterized by the presence of an amine group attached to a methyl-substituted allyl group.

Scientific Research Applications

2-Methylallylamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

2-Methylallylamine is considered hazardous. It is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Methylallylamine is an organic compound that is primarily used as an intermediate in the synthesis of various chemical compounds . The primary targets of this compound are the enzymes and proteins involved in these synthesis processes. It interacts with these targets to facilitate the production of the desired end products.

Mode of Action

The mode of action of this compound involves its interaction with its targets, which are primarily enzymes and proteins involved in various synthesis processes. It acts as a reactant, undergoing chemical reactions with these targets to facilitate the production of the desired end products .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific synthesis process in which it is being used. For example, it is used in the synthesis of urea-containing FK506 binding protein inhibitors and benzothiazepine dioxides with HIV-1 protease inhibitory activities . In these processes, this compound would affect the biochemical pathways related to the synthesis of these compounds.

Pharmacokinetics

Given its use as a reactant in synthesis processes, it is likely that it is rapidly metabolized and incorporated into the end products of these processes .

Result of Action

The result of this compound’s action is the production of the desired end products in the synthesis processes in which it is used. For example, it facilitates the production of urea-containing FK506 binding protein inhibitors and benzothiazepine dioxides with HIV-1 protease inhibitory activities .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reactants. These factors can affect the rate and efficiency of the synthesis processes in which this compound is used .

Biochemical Analysis

Biochemical Properties

It is known that 2-Methylallylamine can interact with various enzymes and proteins during its use as an intermediate in the synthesis of other compounds . The nature of these interactions is largely dependent on the specific biochemical reactions in which this compound is involved.

Temporal Effects in Laboratory Settings

It is known that the compound is highly flammable and irritating to eyes, respiratory system, and skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methylallylamine involves the reaction of methallylamine with benzaldehyde in the presence of magnesium sulfate (MgSO4) and tetrahydrofuran (THF). The mixture is stirred for 22 hours, filtered, and the filtrate is concentrated. The residue is then dissolved in ethanol (EtOH) and treated with sodium borohydride (NaBH4) in portions. After removing the solvent by rotary evaporation, the residue is treated with hydrochloric acid (HCl) and sodium hydroxide (NaOH) to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of catalytic processes and large-scale reactors to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methylallylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Allylamine: A simpler unsaturated amine with the formula C3H7N.

    N-Methylallylamine: A related compound with a methyl group attached to the nitrogen atom.

    Methallylamine: Another similar compound with a different substitution pattern on the allyl group.

Uniqueness

2-Methylallylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHQYLFEYUMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182954
Record name 2-Methylallylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2878-14-0
Record name 2-Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2878-14-0
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Record name 2-Methylallylamine
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Record name 2878-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32610
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Record name 2-Methylallylamine
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Record name 2-methylprop-2-en-1-ylamine
Source European Chemicals Agency (ECHA)
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Record name 2-METHYLALLYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-methylallylamine?

A1: this compound, also known as methallylamine, has the molecular formula C4H9N and a molecular weight of 71.12 g/mol. While the provided abstracts do not contain detailed spectroscopic data, its structure can be characterized by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Q2: Can this compound be used to synthesize complex molecules?

A2: Yes, this compound serves as a valuable building block in organic synthesis. For example, it can be used to generate ammonium ylides for [, ]-sigmatropic rearrangements, leading to the efficient synthesis of bifunctional homoallylamines []. It also acts as a starting material for synthesizing α,ω-Di((N-ethyl)amino(2-methyl)propyl) polydimethylsiloxane (DEAMP-PDMS), a precursor to novel siloxane-containing epoxy resins [].

Q3: How does this compound participate in the biosynthesis of new molecules?

A3: Research shows that this compound can be incorporated by Streptomyces caespitosus during the fermentation process for mitomycin C production []. This leads to the biosynthesis of new mitomycin analogs, where this compound substitutes a hydrogen atom at the C7 position of the mitosane ring. These analogs demonstrate interesting biological activity, highlighting the potential of this compound for generating novel bioactive compounds.

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